

## What is Di-o-tolyl-phosphate-d14 and its primary use in research?

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## Di-o-tolyl-phosphate-d14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Di-o-tolyl-phosphate-d14**, a deuterated internal standard crucial for the accurate quantification of organophosphate ester metabolites in various research applications.

#### **Core Compound Details**

**Di-o-tolyl-phosphate-d14** is the deuterium-labeled analogue of di-o-tolyl phosphate, a metabolite of the neurotoxin and flame retardant, tri-o-cresyl phosphate (TOCP).[1] Its isotopic labeling makes it an ideal internal standard for analytical methodologies, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The presence of deuterium atoms results in a higher mass-to-charge ratio compared to the unlabeled endogenous compound, allowing for clear differentiation and precise quantification in complex biological and environmental matrices.

#### **Chemical and Physical Properties**

A summary of the key quantitative data for **Di-o-tolyl-phosphate-d14** is presented in the table below.



Property	Value
Chemical Formula	C14HD14O4P
Molecular Weight	292.33 g/mol
Exact Mass	292.15867040 Da
CAS Number (Labeled)	2517379-41-6
CAS Number (Unlabeled)	35787-74-7
Appearance	Pale Yellow Thick Oil
Storage Temperature	2-8°C, Under Inert Atmosphere
Purity	>95% (HPLC)
Synonyms	Bis(2-methylphenyl) Ester Phosphoric Acid-d14, Di-o-Cresyl Hydrogen Phosphate-d14, Di-o- cresyl Phosphate-d14, Phosphoric Acid Di-o- tolyl Ester-d14

#### **Primary Use in Research**

The primary application of **Di-o-tolyl-phosphate-d14** in a research setting is as an internal standard. In analytical chemistry, an internal standard is a chemical substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. **Di-o-tolyl-phosphate-d14** serves this purpose for the quantification of unlabeled di-o-tolyl phosphate and other related organophosphate metabolites.

The use of a deuterated internal standard is critical for minimizing errors that can arise during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and variations in instrument response. Because **Di-o-tolyl-phosphate-d14** is chemically almost identical to the analyte of interest, it behaves similarly during extraction, derivatization, and chromatographic separation, but is distinguishable by its mass in the mass spectrometer. This allows for more accurate and precise quantification of the target analyte.

#### **Experimental Protocols**



While specific experimental conditions will vary depending on the sample matrix and analytical instrumentation, the following provides a detailed methodology for a common application: the quantification of di-o-tolyl phosphate in a biological sample (e.g., plasma) using LC-MS.

#### **Sample Preparation and Extraction**

- Sample Collection: Collect biological samples (e.g., 1 mL of plasma) and store at -80°C until analysis.
- Internal Standard Spiking: Thaw the samples on ice. Spike each sample, calibration standard, and quality control sample with a known concentration of Di-o-tolyl-phosphated14 (e.g., 100 ng/mL).
- Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to each sample to precipitate proteins.
- Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x q for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100  $\mu$ L) of the initial mobile phase.

#### **LC-MS/MS** Analysis

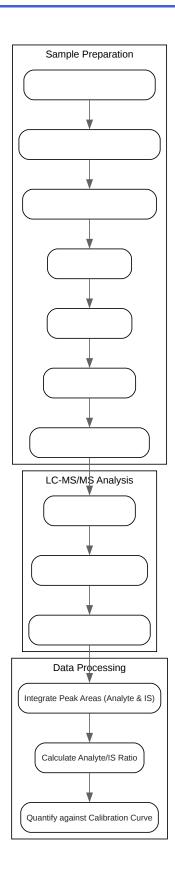
- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: A typical flow rate is 0.4 mL/min.



- Injection Volume: 5-10 μL.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte (di-o-tolyl phosphate) and the internal standard (**Di-o-tolyl-phosphate-d14**).

# Visualizations Experimental Workflow for Quantification using Di-o-tolyl-phosphate-d14





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Caption: Workflow for analyte quantification using **Di-o-tolyl-phosphate-d14**.



This guide provides a foundational understanding of **Di-o-tolyl-phosphate-d14** for its effective application in research. For specific applications, further method development and validation are essential.

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#### References

- 1. Di-o-tolyl-phosphate-d14 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
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